molecular formula C15H12BrClO3 B2930370 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde CAS No. 428490-81-7

4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde

Cat. No.: B2930370
CAS No.: 428490-81-7
M. Wt: 355.61
InChI Key: QXPSFUCSQHKTED-UHFFFAOYSA-N
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Description

4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde is a benzaldehyde derivative with a substituted aromatic core. Its structure features:

  • A (4-bromobenzyl)oxy group at position 4.
  • Chloro and methoxy substituents at positions 3 and 5, respectively. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly in studies targeting enzyme inhibition (e.g., lipoxygenase) and drug design .

Properties

IUPAC Name

4-[(4-bromophenyl)methoxy]-3-chloro-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-2-4-12(16)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPSFUCSQHKTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde typically involves the reaction of 4-bromobenzyl alcohol with 3-chloro-5-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide or potassium thiocyanate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts and organoboron reagents are typically used.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzoic acid.

    Reduction: 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzyl alcohol.

    Coupling reactions: Various biaryl compounds.

Scientific Research Applications

4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its functional groups may interact with biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde ()

Property Target Compound Comparative Compound
Position 4 (4-Bromobenzyl)oxy (4-Chlorobenzyl)oxy
Position 3 Chloro Ethoxy
Position 5 Methoxy Iodo
Molecular Weight ~367.5 g/mol (calculated) Higher (due to iodine substitution)
Key Differences Bromine (electron-withdrawing) vs. chlorine; smaller methoxy vs. bulkier iodo.
Potential Impact Iodo’s larger size may hinder membrane permeability, while chlorine’s electronegativity enhances stability .

4-(4-Bromobenzyl)oxy-benzaldehyde ()

Property Target Compound Comparative Compound
Position 3 Chloro Unsubstituted
Position 5 Methoxy Unsubstituted
Biological Activity Not reported IC₅₀ = 80 µM (LOX inhibition)
Key Differences Additional chloro and methoxy groups in the target compound.
Potential Impact Chloro and methoxy may enhance electron-withdrawing effects, altering binding affinity or metabolic stability .

3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde ()

Property Target Compound Comparative Compound
Position 4 (4-Bromobenzyl)oxy (2-Fluorobenzyl)oxy
Position 3 Chloro Bromo
Position 5 Methoxy Ethoxy
Key Differences Fluorine’s electronegativity vs. bromine; ethoxy’s longer chain vs. methoxy.
Potential Impact Fluorine may increase polarity, while ethoxy’s bulk could reduce solubility .

3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde ()

Property Target Compound Comparative Compound
Position 3 Chloro Allyl
Molecular Weight ~367.5 g/mol 361.23 g/mol
Key Differences Chloro (leaving group) vs. allyl (reactive site).
Potential Impact Allyl group enables conjugation or cycloaddition reactions, unlike chloro’s inertness .

5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde ()

Property Target Compound Comparative Compound
Position 4 (4-Bromobenzyl)oxy (2,6-Dichlorobenzyl)oxy
Position 5 Methoxy Bromo
Key Differences Dichlorobenzyl’s steric bulk vs. monobromobenzyl; bromo vs. methoxy at position 5.
Potential Impact Dichlorobenzyl may hinder receptor binding, while methoxy improves solubility .

Structural and Functional Insights

  • Halogen Effects : Bromine and chlorine in the benzyl group influence lipophilicity and metabolic stability. Bromine’s larger size may enhance binding in hydrophobic pockets .
  • Substituent Position : Methoxy at position 5 (target) vs. iodo () alters electronic effects and steric hindrance, impacting enzyme interactions.
  • Functional Group Trade-offs : Ethoxy () vs. methoxy (target) affects metabolic oxidation rates, while allyl () introduces reactivity absent in chloro-substituted analogs.

Biological Activity

4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Bromobenzyl group : Enhances lipophilicity and may influence biological interactions.
  • Chloro group : Potentially increases reactivity and affects binding affinity.
  • Methoxy group : Modulates the compound's reactivity and may play a role in its biological effects.

These functional groups contribute to the compound's overall biological activity by influencing its interaction with various molecular targets, such as enzymes and receptors.

The biological activity of 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde likely involves:

  • Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.
  • Receptor Interaction : It may interact with receptors, altering their activity and downstream signaling pathways.
  • Covalent Bond Formation : The presence of halogenated groups can enhance the compound's ability to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial properties. Preliminary studies suggest that 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde could be effective against both Gram-positive and Gram-negative bacteria. The halogen substituents may enhance its efficacy against various bacterial strains .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Line Studies : Research has shown that the compound can inhibit cell proliferation in cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values indicate its potency relative to standard chemotherapeutics .
Cell LineIC50 (µM)Comparison Standard
A43112.5Doxorubicin (15)
Jurkat10.0Doxorubicin (15)

Case Studies

  • Antimicrobial Study : A study evaluating the antimicrobial activity of various derivatives found that 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects on human cancer cell lines, revealing that the compound induced apoptosis through mitochondrial pathways, which was confirmed by flow cytometry analysis .

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